7-苄基-N-(2-氯苄基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成与结构分析
化学化合物 7-苄基-N-(2-氯苄基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺代表了一类吡咯并嘧啶衍生物,在科学研究的各个领域具有潜在应用。这些化合物已通过各种有机反应合成,并通过不同的分析技术表征,以了解其结构性质。
合成相关吡咯并[2,3-d]嘧啶衍生物的一种方法涉及 1-芳基-3-苯甲酰基-4,5-二氧代-4,5-二氢-1H-吡咯-2-羧酸甲酯与 6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮的反应。该方法导致形成经过热环化生成复杂的吡咯并嘧啶四酮的化合物,证明了这些化学框架在合成中的多功能性以及产生不同衍生物的潜力 (Denislamova, Bubnov, & Maslivets, 2011).
催化与绿色合成
为了追求更可持续和更环保的合成方法,研究还集中在吡咯并[2,3-d]嘧啶衍生物的催化合成上。一个例子是报道的一种绿色且简单的 Cu 催化方法,用于高效合成 2-氯-7-环戊基-N,N-二甲基-7H-吡咯并[2,3-d]嘧啶-6-甲酰胺。这种方法强调了一种合成这些化合物的环保方法,证明了绿色化学在吡咯并嘧啶衍生物开发中的潜力 (Wang et al., 2017).
抗癌和抗炎应用
此外,一些吡咯并[2,3-d]嘧啶衍生物已被合成并评估其生物活性,包括抗癌和抗炎作用。例如,合成了新型吡唑并嘧啶衍生物并筛选了它们对癌细胞系的细胞毒活性,以及它们作为抗 5-脂氧合酶剂的潜力。这些研究表明吡咯并[2,3-d]嘧啶衍生物在癌症和炎症治疗中的治疗潜力,强调了化学合成在新药理活性化合物发现中的重要性 (Rahmouni et al., 2016).
作用机制
Target of Action
The compound “7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrrolopyrimidines can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrrolopyrimidines act as kinase inhibitors, blocking the activity of specific enzymes and thereby affecting cell signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as a kinase inhibitor, it could potentially stop or slow down cell growth .
属性
IUPAC Name |
7-benzyl-N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-26-21-17(22(30)27(2)23(26)31)12-19(28(21)14-15-8-4-3-5-9-15)20(29)25-13-16-10-6-7-11-18(16)24/h3-12H,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYCIWZWEJGCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。